molecular formula C4H9NO3S B2649772 1,4,5-Oxathiazepane 4,4-dioxide CAS No. 1896825-34-5

1,4,5-Oxathiazepane 4,4-dioxide

Cat. No.: B2649772
CAS No.: 1896825-34-5
M. Wt: 151.18
InChI Key: NXQCWJFIVXGEAD-UHFFFAOYSA-N
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Description

1,4,5-Oxathiazepane 4,4-dioxide is a heterocyclic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms. Sultams, including this compound, have garnered significant interest due to their diverse chemical and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Oxathiazepane 4,4-dioxide can be synthesized through the reaction of N-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide with aromatic aldehydes under acid catalysis . The starting materials, N-Boc-sulfamide derivatives of sarcosine or proline, are alkylated with benzyl alcohol under Mitsunobu reaction conditions. The Boc group is then removed chemoselectively by acidolysis, and the resulting product is reduced to the corresponding alcohol in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of environmentally friendly and cost-effective processes is emphasized to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4,5-Oxathiazepane 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,4,5-Oxathiazepane 4,4-dioxide involves its interaction with molecular targets and pathways. The compound has been shown to induce high levels of reactive oxygen species (ROS) in treated cancer cell lines, leading to apoptosis (programmed cell death). This ROS-driven mechanism is also responsible for its antibacterial activity . The compound targets specific enzymes and proteins involved in cellular processes, disrupting their function and leading to cell death .

Properties

IUPAC Name

1,4,5-oxathiazepane 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQCWJFIVXGEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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